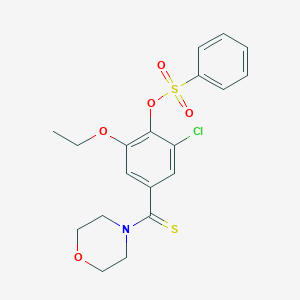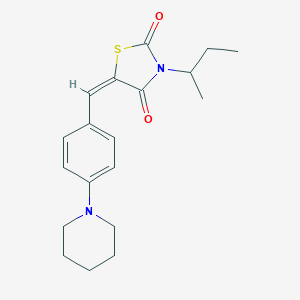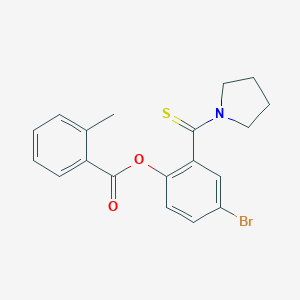
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as CEC, is a chemical compound that has gained attention due to its potential use in scientific research. CEC is a sulfonate ester that has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is not fully understood. However, studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may inhibit enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit antioxidant properties, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects:
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit various biochemical and physiological effects. Studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may have anti-inflammatory and analgesic effects. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer treatment. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial agents.
実験室実験の利点と制限
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit inhibitory effects on certain enzymes, making it a useful tool for enzyme assays. However, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may exhibit non-specific binding to certain proteins, which may interfere with the results of certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based fluorescent probes for the detection of metal ions. Another potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based inhibitors for enzymes involved in disease pathways. Furthermore, research on the cytotoxic effects of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate on cancer cell lines may lead to the development of new cancer treatments. Finally, further studies on the antimicrobial properties of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may lead to the development of new antimicrobial agents.
合成法
The synthesis of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-chloro-6-ethoxy-4-nitrophenyl benzenesulfonate with morpholine-4-carbothioamide. The reaction is carried out in the presence of a catalyst and a solvent at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate in its pure form.
科学的研究の応用
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development.
特性
製品名 |
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate |
|---|---|
分子式 |
C19H20ClNO5S2 |
分子量 |
442 g/mol |
IUPAC名 |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H20ClNO5S2/c1-2-25-17-13-14(19(27)21-8-10-24-11-9-21)12-16(20)18(17)26-28(22,23)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
InChIキー |
UZRJZLLWKKVTGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)


